Brd4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brd4-IN-2 is a small molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, by disrupting the interaction between BRD4 and acetylated histones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brd4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a benzo[d]isoxazol scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvents, and reaction conditions to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Brd4-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Mechanism of Action
Brd4-IN-2 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated histones. This disruption inhibits the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival. The molecular targets and pathways involved include the inhibition of RNA polymerase II phosphorylation and the disruption of super-enhancer complexes .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another well-known BRD4 inhibitor with a similar mechanism of action.
I-BET762: A selective BET inhibitor with therapeutic potential in various cancers.
OTX015: A clinical-stage BRD4 inhibitor with promising anti-cancer activity.
Uniqueness of Brd4-IN-2
This compound is unique in its specific binding affinity and selectivity towards BRD4, making it a valuable tool for studying the biological functions of BRD4 and its potential as a therapeutic target. Its distinct chemical structure and pharmacokinetic profile also contribute to its uniqueness compared to other BRD4 inhibitors .
Properties
Molecular Formula |
C43H48N8O11 |
---|---|
Molecular Weight |
852.9 g/mol |
IUPAC Name |
(4S)-1-[4-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]acetyl]piperazin-1-yl]phenyl]-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide |
InChI |
InChI=1S/C43H48N8O11/c1-25-20-27-21-33(59-3)34(60-4)22-30(27)39(47-51(25)43(58)44-2)26-8-10-28(11-9-26)48-14-16-49(17-15-48)37(54)24-62-19-18-61-23-36(53)45-31-7-5-6-29-38(31)42(57)50(41(29)56)32-12-13-35(52)46-40(32)55/h5-11,21-22,25,32H,12-20,23-24H2,1-4H3,(H,44,58)(H,45,53)(H,46,52,55)/t25-,32?/m0/s1 |
InChI Key |
QMWODUXCOTUXJT-HKIGIVDHSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C(=O)COCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C(=O)COCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.